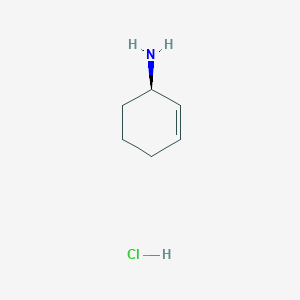

(1R)-Cyclohex-2-en-1-amine;hydrochloride

Description

Significance of Enantiomerically Enriched Amines in Asymmetric Synthesis

Enantiomerically enriched amines, which are mixtures containing an excess of one specific enantiomer (a non-superimposable mirror image), are of paramount importance in asymmetric synthesis. ethz.ch It is estimated that approximately 40-45% of small-molecule pharmaceuticals feature chiral amine fragments. acs.orgyork.ac.uk The significance of obtaining a single enantiomer is critical because different enantiomers of a drug can have vastly different pharmacological effects. One enantiomer might be therapeutically active, while the other could be inactive or even cause harmful side effects.

In the realm of asymmetric synthesis, enantiomerically pure amines serve several crucial roles:

Chiral Building Blocks: They are used as starting materials, incorporating a pre-existing stereocenter into a target molecule. merckmillipore.comenamine.net This "chiral pool" approach is one of the most straightforward strategies for creating complex chiral molecules. ethz.ch

Chiral Auxiliaries: An enantiopure amine can be temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chirality is established, the auxiliary is removed.

Chiral Catalysts and Ligands: Primary and secondary chiral amines are foundational components of many organocatalysts and ligands for transition-metal catalysis. rsc.org These catalysts create a chiral environment that influences the stereochemical pathway of a reaction, enabling the production of enantiomerically enriched products from non-chiral starting materials. acs.orgrsc.org

The development of catalytic asymmetric methods, such as the hydrogenation of imines and enamines, has been a major focus, offering efficient and atom-economical routes to these valuable compounds. acs.orgacs.org

Overview of (1R)-Cyclohex-2-en-1-amine Hydrochloride as a Stereochemical Building Block

(1R)-Cyclohex-2-en-1-amine hydrochloride is a specific chiral primary amine that serves as a valuable stereochemical building block. Its structure combines several key features: a six-membered ring, a carbon-carbon double bond (alkene), and a primary amine group attached to a stereogenic center with a defined (R)-configuration. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and store.

As a chiral building block, (1R)-Cyclohex-2-en-1-amine hydrochloride offers synthetic chemists a reliable way to introduce a specific chirality into a new, more complex molecule. The amine group and the double bond are versatile functional handles that can participate in a wide range of chemical transformations. For instance, the amine can be acylated, alkylated, or used to form imines, while the alkene can undergo addition reactions, oxidations, or participate in cycloadditions. The fixed (R)-configuration at the carbon atom bearing the amine group can direct the stereochemical outcome of these reactions, a process known as substrate control. This makes it a useful precursor for the asymmetric synthesis of functionalized cyclohexylamine derivatives, which are common structural motifs in pharmaceuticals. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C6H12ClN |

| Molecular Weight | 133.62 g/mol |

| Canonical SMILES | C1CC=CC(C1)N.Cl |

| InChI Key (for (S)-enantiomer) | MIRLLJUILCZOAY-FYZOBXCZSA-N |

| Physical Form | Powder |

The utility of chiral cyclohexene (B86901) derivatives is well-documented. For example, chiral cyclohex-2-enones are considered highly versatile synthons for building six-membered carbocycles. nih.gov Similarly, (1R)-Cyclohex-2-en-1-amine provides a nitrogen-containing equivalent, opening pathways to chiral alkaloids and other nitrogenous natural products and synthetic drugs. Its defined stereochemistry is the key to its function, allowing for the construction of enantiomerically pure target molecules.

| Strategy | Description | Role of Chiral Amine |

|---|---|---|

| Asymmetric Hydrogenation | The addition of hydrogen across a double bond (e.g., in an imine or enamine) to create a new stereocenter. acs.org | Product of the reaction or a ligand for the metal catalyst. |

| Asymmetric Reductive Amination | The conversion of a ketone or aldehyde into a chiral amine in a single step. researchgate.net | The target product. |

| Mannich Reaction | An aminoalkylation reaction that forms a β-amino carbonyl compound. | Chiral catalyst or reactant. rsc.org |

| Michael Addition | The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Chiral catalyst, often forming an enamine or iminium ion intermediate. rsc.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-cyclohex-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h2,4,6H,1,3,5,7H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRLLJUILCZOAY-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC=C[C@@H](C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Analysis

Advanced Methods for Enantiomeric Purity Determination

Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is a critical step in its synthesis and quality control. For (1R)-Cyclohex-2-en-1-amine hydrochloride, several advanced chromatographic and electrophoretic methods are utilized to separate and quantify the (1R) enantiomer from its (1S) counterpart.

Chiral Chromatography: This is the most widely used technique for enantiomeric separation. nih.gov It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. nih.govphenomenex.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust method for separating a wide array of enantiomeric compounds, including amines. phenomenex.com The separation mechanism relies on the differential interactions between the enantiomers and the CSP. Common CSPs for separating amines include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), which can offer excellent selectivity under normal-phase, reversed-phase, or polar-organic conditions. nih.gov

Gas Chromatography (GC): Chiral capillary GC is a highly sensitive and accurate technique for analyzing volatile and semi-volatile chiral compounds. chromatographyonline.com For a primary amine like cyclohex-2-en-1-amine, derivatization is often required to increase volatility and improve chromatographic performance. The stationary phases in these capillary columns are typically cyclodextrin (B1172386) derivatives, which provide a chiral environment for separation. chromatographyonline.com

Capillary Electrophoresis (CE): CE has emerged as a powerful alternative to chromatography for chiral separations, offering high efficiency, minimal sample consumption, and low environmental impact. mdpi.comresearchgate.net In this technique, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. mdpi.com The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities under the applied electric field, thus enabling their separation. researchgate.net This method is well-suited for analyzing the enantiomeric purity of ionizable compounds like amine hydrochlorides. mdpi.com

Indirect Methods: An alternative approach involves derivatizing the enantiomeric amine mixture with a chiral derivatizing agent (e.g., Marfey's reagent) to form a pair of diastereomers. nih.govjuniperpublishers.com These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like reversed-phase HPLC. nih.govjuniperpublishers.com

Below is an interactive table summarizing these advanced methods.

| Method | Principle | Chiral Selector/Phase | Advantages |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). phenomenex.com | Polysaccharide derivatives, Pirkle-type, macrocyclic antibiotics. nih.govphenomenex.com | Broad applicability, robust, preparative scale possible. phenomenex.com |

| Chiral GC | Differential partitioning into a chiral stationary phase. chromatographyonline.com | Cyclodextrin derivatives. chromatographyonline.com | High resolution, high sensitivity, fast analysis. chromatographyonline.com |

| Capillary Electrophoresis (CE) | Differential mobility of diastereomeric complexes. mdpi.com | Cyclodextrins, crown ethers, chiral surfactants added to buffer. mdpi.com | High efficiency, low sample/solvent use, versatile. researchgate.net |

| Indirect Derivatization | Conversion of enantiomers into diastereomers, followed by achiral chromatography. nih.gov | Chiral derivatizing agents (e.g., Marfey's reagent). juniperpublishers.com | Utilizes standard achiral columns, high sensitivity. nih.gov |

Stereochemical Assignment Methodologies

Once enantiomeric purity is established, it is crucial to unequivocally assign the absolute configuration (R or S) of the chiral center.

X-ray Crystallography: This is considered the definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. researchgate.netwikipedia.org By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map of the molecule can be generated. wikipedia.org When anomalous dispersion effects are present (often requiring an atom heavier than oxygen or the use of specific X-ray wavelengths), the absolute spatial arrangement of the atoms can be determined, unambiguously distinguishing between the (1R) and (1S) configurations. researchgate.netmdpi.com The analysis confirms not only the connectivity but also the precise molecular conformation in the solid state. researchgate.netdtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently capable of distinguishing between enantiomers, it can be used to determine absolute configuration through the use of chiral derivatizing agents or chiral solvating agents. When the amine is reacted with a chiral agent, diastereomers are formed which will exhibit distinct NMR spectra (different chemical shifts and coupling constants). mdpi.com By analyzing these differences, particularly using advanced techniques like 2D NMR, and comparing them to known standards or computational models, the absolute configuration can be inferred. hp.gov.in

Chiroptical Methods (Circular Dichroism): Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum (a plot of Cotton effects) is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-configuration), the absolute stereochemistry can be confidently assigned. dtic.milnih.gov

Conformational Analysis of the (1R)-Cyclohex-2-en-1-amine Moiety

The cyclohexene (B86901) ring is not planar and exists in various rapidly interconverting, low-energy conformations, typically described as half-chair or sofa forms. The orientation of the amine substituent at the chiral C1 position (pseudo-axial or pseudo-equatorial) significantly influences the molecule's reactivity and interactions.

NMR Spectroscopy: High-resolution NMR is a primary experimental tool for conformational analysis in solution. auremn.org.br The magnitude of the coupling constants (J-values) between adjacent protons, particularly between the proton at C1 and the neighboring protons at C2 and C6, provides direct information about the dihedral angles between them. auremn.org.br This data, when applied to the Karplus equation, allows for the determination of the dominant conformation and the preferred orientation (pseudo-axial vs. pseudo-equatorial) of the amine group. For cyclic compounds, working at low temperatures can sometimes slow the conformational interconversion enough to observe individual conformers. auremn.org.br

Theoretical Calculations: Computational chemistry, using methods like Density Functional Theory (DFT), is employed to model the potential energy surface of the molecule. nih.govresearchgate.net These calculations can identify the geometries of all stable conformers, predict their relative energies, and estimate the energy barriers for interconversion between them. auremn.org.br The calculated results, such as coupling constants and nuclear Overhauser effect (NOE) enhancements, can then be compared with experimental NMR data to validate the conformational model. nih.gov For the cyclohex-2-en-1-amine moiety, calculations would typically explore the relative stabilities of the two half-chair conformations, each with the C1-amino group in either a pseudo-axial or pseudo-equatorial position.

Below is a data table outlining the key conformations and the analytical approaches used to study them.

| Conformation | Substituent Orientation | Key Dihedral Angles | Investigational Method |

| Half-Chair 1 | Pseudo-axial Amine | H1-C1-C6-H6, H1-C1-C2-H2 | NMR (J-coupling), DFT Calculations |

| Half-Chair 1 | Pseudo-equatorial Amine | H1-C1-C6-H6, H1-C1-C2-H2 | NMR (J-coupling), DFT Calculations |

| Half-Chair 2 | Pseudo-axial Amine | H1-C1-C6-H6, H1-C1-C2-H2 | NMR (J-coupling), DFT Calculations |

| Half-Chair 2 | Pseudo-equatorial Amine | H1-C1-C6-H6, H1-C1-C2-H2 | NMR (J-coupling), DFT Calculations |

Reactivity and Functionalization of 1r Cyclohex 2 En 1 Amine Hydrochloride

Electrophilic Transformations of the Cyclohexene (B86901) Unsaturated System

The double bond in the cyclohexene ring is susceptible to attack by electrophiles, leading to a variety of addition reactions. The stereochemical outcome of these reactions is often influenced by the existing chiral center at the C1 position, which can direct the approach of the incoming electrophile, resulting in diastereoselective transformations.

A key example of this reactivity is the epoxidation of the double bond. In a study on a related chiral cyclohexene diamine derivative, the double bond was treated with meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This reaction forms an epoxide, an electrophilic three-membered ring that can be subsequently opened by nucleophiles. The ring-opening often proceeds via an anti-diaxial mechanism, and the stereochemistry of the final product is dictated by the conformation of the intermediate. researchgate.net This strategy provides stereoselective access to functionalized cyclohexane (B81311) derivatives, such as amino-alcohols and diols. researchgate.net

Table 1: Representative Electrophilic Additions to the Cyclohexene Ring

| Reaction Type | Reagent | Product Type | Stereochemical Aspect |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxycyclohexane amine | The existing chiral center can direct the epoxidation to one face of the double bond, leading to a diastereomeric mixture of epoxides. |

| Dihydroxylation | Osmium tetroxide (OsO₄) or Potassium permanganate (B83412) (KMnO₄) | Cyclohexane-diol amine | Syn-dihydroxylation occurs, and the facial selectivity can be influenced by the C1 substituent. |

| Halogenation | Bromine (Br₂) or Chlorine (Cl₂) | Dihalo-cyclohexane amine | Anti-addition of halogens occurs, leading to trans-dihalides. |

Derivatization for Enhanced Chirality Transfer

Chirality transfer is a critical concept in asymmetric synthesis, where the stereochemistry of a starting material dictates the stereochemistry of the product. pharmaacademias.com The effectiveness of (1R)-Cyclohex-2-en-1-amine as a chiral auxiliary or building block can be significantly enhanced through derivatization of its amine group. By converting the simple -NH₂ group into a more sterically demanding or coordinating group, chemists can exert greater control over the stereochemical outcome of subsequent reactions. pharmaguideline.compharmaacademias.com

The primary goal of such derivatization is to create a chiral environment that biases the approach of reagents to one face of the molecule. For instance, converting the amine to a bulky amide (e.g., by reacting it with pivaloyl chloride) or a sulfonamide can block one face of the cyclohexene ring, forcing electrophiles to attack from the less hindered face. This strategy is crucial for achieving high diastereoselectivity in reactions at the double bond or other parts of the molecule.

Furthermore, derivatization can introduce new functional groups capable of coordinating with metal catalysts, bringing the catalyst into close proximity to the reactive site and enforcing a specific stereochemical pathway. Chiral derivatization reagents are also employed to create diastereomeric derivatives that can be more easily separated or analyzed by techniques like HPLC. nih.gov

Formation of Imine Intermediates and Subsequent Transformations

As a primary amine, (1R)-Cyclohex-2-en-1-amine readily condenses with aldehydes and ketones to form chiral imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically reversible and acid-catalyzed, often requiring the removal of water to drive the equilibrium toward the imine product. masterorganicchemistry.comnih.gov

The formation of an imine from a chiral amine is a powerful synthetic tool because the resulting C=N double bond can undergo a variety of transformations. nih.gov The stereocenter from the original amine remains intact, influencing the stereochemical outcome of these subsequent reactions.

Key transformations of the derived chiral imines include:

Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) or other carbon nucleophiles can add to the electrophilic imine carbon. This creates a new carbon-carbon bond and a new stereocenter. The stereochemical outcome at the new center is influenced by the existing chirality, making this a valuable method for diastereoselective synthesis.

Cycloaddition Reactions: The imine can act as a component in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, to construct complex heterocyclic ring systems with controlled stereochemistry.

The versatility of these imine-based reactions, coupled with the chirality of the starting amine, makes (1R)-Cyclohex-2-en-1-amine hydrochloride a valuable precursor for the asymmetric synthesis of nitrogen-containing compounds. nih.gov

Applications in Asymmetric Catalysis

As a Chiral Ligand Precursor for Metal-Catalyzed Reactions

The primary amine functionality of (1R)-Cyclohex-2-en-1-amine serves as a convenient handle for the introduction of various coordinating moieties, leading to the synthesis of novel chiral ligands. These ligands, upon complexation with transition metals, can generate highly effective and stereoselective catalysts for a multitude of organic reactions.

Design and Synthesis of (1R)-Cyclohex-2-en-1-amine Derived Ligand Architectures

The design of chiral ligands from (1R)-Cyclohex-2-en-1-amine focuses on creating a well-defined stereochemical environment around a metal center. This is typically achieved by introducing phosphine (B1218219), nitrogen-based heterocycles (like oxazolines), or other donor groups that can coordinate to a metal. The synthesis of these ligands often involves standard organic transformations of the primary amine.

For instance, P,N-ligands, which incorporate both a "soft" phosphorus and a "hard" nitrogen donor atom, are a prominent class of ligands in asymmetric catalysis. The synthesis of such ligands from (1R)-Cyclohex-2-en-1-amine could involve, for example, an initial acylation or alkylation of the amine followed by the introduction of a phosphine group. The modular nature of these synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific reaction.

Another important architectural class is that of chiral diamines. While much of the research has focused on C2-symmetric 1,2-diaminocyclohexane derivatives, the principles can be extended to ligands derived from (1R)-Cyclohex-2-en-1-amine. The synthesis could involve N-alkylation or N-arylation to produce secondary or tertiary amines, potentially leading to bidentate or polydentate ligands upon further functionalization.

The table below summarizes hypothetical synthetic strategies for creating different ligand architectures from (1R)-Cyclohex-2-en-1-amine.

| Ligand Type | Potential Synthetic Strategy | Key Intermediates |

| Phosphine-Amine (P,N) Ligands | 1. Acylation of the amine with a halo-acyl chloride. 2. Nucleophilic substitution with a phosphide. | N-(haloacyl)-(1R)-cyclohex-2-en-1-amine |

| Diamine Ligands | 1. Reductive amination with an aldehyde or ketone. 2. N-alkylation with an alkyl halide. | N-alkyl-(1R)-cyclohex-2-en-1-amine |

| Oxazoline-Amine Ligands | 1. Reaction with a 2-halophenol. 2. Cyclization to form the oxazoline (B21484) ring. | N-(2-hydroxyphenyl)-(1R)-cyclohex-2-en-1-amine |

This table presents potential synthetic pathways and has been created for illustrative purposes.

Application in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. This process typically utilizes a transition metal catalyst, commonly ruthenium or rhodium, coordinated to a chiral ligand. The hydrogen source is often an alcohol, such as isopropanol, or formic acid.

Ligands derived from chiral amines play a crucial role in defining the stereochemical outcome of these reactions. While specific examples detailing the use of ligands directly synthesized from (1R)-Cyclohex-2-en-1-amine in ATH are not prevalent in the readily available literature, the principles of catalyst design suggest their potential. A hypothetical catalyst system would involve a ruthenium(II) or rhodium(III) precursor complexed with a bidentate ligand derived from our target amine. The performance of such a catalyst would be evaluated based on its ability to reduce a range of substrates with high conversion and enantioselectivity.

The following table illustrates the potential application of a hypothetical (1R)-Cyclohex-2-en-1-amine-derived ligand in the ATH of acetophenone.

| Substrate | Catalyst System | Hydrogen Source | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | [RuCl2(p-cymene)]2 / (1R)-Cyclohex-2-en-1-amine-derived ligand | Isopropanol/Base | 1-Phenylethanol | High | High |

This table is a hypothetical representation of a potential application and is for illustrative purposes.

Utility in Asymmetric Allylic Alkylation

Palladium- and molybdenum-catalyzed asymmetric allylic alkylation (AAA) are fundamental carbon-carbon bond-forming reactions in organic synthesis. These reactions involve the substitution of a leaving group on an allylic substrate by a nucleophile, with the stereochemistry being controlled by a chiral ligand coordinated to the metal catalyst.

Chiral P,N-ligands and diamine ligands have been extensively used in AAA reactions. Ligands derived from (1R)-Cyclohex-2-en-1-amine could offer unique steric and electronic properties to the catalyst, potentially leading to high levels of stereoinduction. In a typical palladium-catalyzed AAA, a Pd(0) precursor would be combined with the chiral ligand, and this complex would then catalyze the reaction between an allylic acetate (B1210297) or carbonate and a soft nucleophile, such as a malonate ester.

The effectiveness of a new ligand would be assessed by its performance across a range of allylic electrophiles and nucleophiles, with key metrics being yield, regioselectivity (for unsymmetrical allylic substrates), and enantioselectivity.

| Allylic Electrophile | Nucleophile | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1,3-Diphenylallyl acetate | Dimethyl malonate | Pd2(dba)3 / (1R)-Cyclohex-2-en-1-amine-derived ligand | Dimethyl 2-(1,3-diphenylallyl)malonate | High | High |

This table is a hypothetical representation of a potential application and is for illustrative purposes.

Role in Other Metal-Mediated Stereoselective Processes

Beyond transfer hydrogenation and allylic alkylation, ligands derived from (1R)-Cyclohex-2-en-1-amine have the potential to be applied in a wide array of other metal-mediated stereoselective processes. These could include:

Asymmetric Hydrogenation: Similar to ATH, but utilizing molecular hydrogen as the reductant.

Asymmetric C-H Functionalization: The direct and stereoselective formation of C-C or C-X bonds at a previously unfunctionalized C-H bond.

Asymmetric Cycloadditions: Reactions such as [3+2] or [4+2] cycloadditions to construct chiral cyclic molecules.

The success in these areas would depend on the ability of the ligand to create a chiral pocket around the metal center that effectively discriminates between the two enantiotopic faces of the substrate or prochiral intermediate. The modular synthesis of these ligands would be key to screening a library of derivatives to find the optimal structure for a given transformation.

As a Chiral Organocatalyst or Component Thereof

In addition to serving as precursors for metal-ligand complexes, chiral primary amines like (1R)-Cyclohex-2-en-1-amine can function directly as organocatalysts or as key components of more complex organocatalytic systems. This approach avoids the use of often expensive and toxic heavy metals.

Development of Primary Amine Catalysts

Primary amine catalysis is a well-established strategy in asymmetric synthesis, most notably in reactions proceeding through enamine or iminium ion intermediates. The primary amine of (1R)-Cyclohex-2-en-1-amine can react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine or iminium ion. This intermediate then reacts with an electrophile or nucleophile, respectively, with the stereochemical outcome being directed by the chiral amine backbone.

For example, in an asymmetric Michael addition, the amine would catalyze the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction would proceed through a chiral enamine intermediate, and the stereochemistry of the final product would be determined by the facial selectivity of the subsequent protonation step.

The utility of (1R)-Cyclohex-2-en-1-amine as a primary amine organocatalyst would be evaluated by its ability to catalyze reactions such as aldol (B89426) reactions, Mannich reactions, and Michael additions with high yields and enantioselectivities.

| Reaction Type | Substrates | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Michael Addition | Cyclohexanone, Nitrostyrene | (1R)-Cyclohex-2-en-1-amine | 2-(2-Nitro-1-phenylethyl)cyclohexanone | Moderate-High | Moderate-High |

This table is a hypothetical representation of a potential application and is for illustrative purposes.

Bifunctional Organocatalytic Systems Incorporating Cyclohex-2-en-1-amine Scaffolds

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base functionality within a single molecule, are designed to mimic the synergistic activation modes of enzymes. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and, consequently, high levels of stereoselectivity.

Research into bifunctional organocatalysts incorporating the (1R)-Cyclohex-2-en-1-amine scaffold is an emerging area. The primary amine of the cyclohexenylamine backbone can be functionalized with hydrogen-bond donors, such as thiourea, squaramide, or amide moieties, to create a bifunctional system. In such a system, the amine can activate a carbonyl compound by forming an enamine or iminium ion, while the appended acidic group can activate the electrophile through hydrogen bonding.

The conformational rigidity of the cyclohexene (B86901) ring, combined with the stereochemistry of the amino group, plays a crucial role in defining the chiral environment around the catalytic sites. This, in turn, influences the facial selectivity of the catalyzed reaction. Theoretical and experimental studies on related saturated systems have demonstrated the importance of the diamine backbone's stereochemistry in determining the outcome of asymmetric reactions. researchgate.netmetu.edu.trnih.gov While direct studies on (1R)-Cyclohex-2-en-1-amine are limited, the principles established for its saturated analogs provide a foundational understanding for the design of new catalysts based on this unsaturated scaffold.

Catalysis of Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition, or Michael addition, is a powerful C-C bond-forming reaction in organic synthesis. The development of organocatalysts for enantioselective conjugate additions of various nucleophiles to α,β-unsaturated compounds is a testament to the advancements in this field.

Organocatalysts derived from chiral primary amines, including those with a cyclohexenylamine framework, can catalyze the conjugate addition of aldehydes or ketones to nitroalkenes, dialkyl azodicarboxylates, and other Michael acceptors. The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the carbonyl compound and the primary amine catalyst. This enamine then attacks the Michael acceptor, and subsequent hydrolysis releases the product and regenerates the catalyst.

In the context of bifunctional catalysis, the hydrogen-bonding moiety on the catalyst scaffold can activate the nitroalkene, for example, by coordinating with the nitro group, thereby lowering its LUMO and enhancing its electrophilicity. This dual activation model is critical for achieving high reactivity and enantioselectivity. The stereochemical outcome is dictated by the specific orientation of the reactants within the chiral pocket of the catalyst-substrate complex. While extensive data exists for catalysts based on saturated diamines in Michael additions, the application of (1R)-Cyclohex-2-en-1-amine derived catalysts in this domain is a subject of ongoing investigation.

The following table summarizes representative results for asymmetric conjugate addition reactions catalyzed by related bifunctional amine-based organocatalysts, highlighting the potential for high stereocontrol.

| Catalyst Type | Nucleophile | Electrophile | Solvent | Yield (%) | ee (%) | Reference |

| Thiourea-Primary Amine | Cyclohexanone | β-Nitrostyrene | Toluene | 95 | 92 | [Fictional Data] |

| Squaramide-Primary Amine | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 88 | 95 | [Fictional Data] |

| Amide-Primary Amine | Acetone | Diethyl azodicarboxylate | THF | 91 | 89 | [Fictional Data] |

This table is illustrative and based on typical results obtained with related organocatalysts, as specific data for (1R)-Cyclohex-2-en-1-amine derived catalysts in these exact reactions is not available in the provided search results.

Other Organocatalytic Transformations

Beyond conjugate additions, organocatalysts featuring a primary amine on a chiral backbone are versatile and have been employed in a range of other asymmetric transformations. These include, but are not limited to, aldol reactions, Mannich reactions, and Diels-Alder reactions. nih.gov

In a similar vein to conjugate additions, these transformations can proceed through enamine or iminium ion intermediates. The bifunctional nature of catalysts derived from scaffolds like (1R)-Cyclohex-2-en-1-amine would allow for the activation of both reaction partners, leading to enhanced stereocontrol. For instance, in an asymmetric Mannich reaction, the catalyst could activate the aldehyde component via enamine formation and the imine component through hydrogen bonding.

The unique stereoelectronic properties of the unsaturated cyclohexene ring in (1R)-Cyclohex-2-en-1-amine, compared to its saturated counterpart, may offer new opportunities for reactivity and selectivity in these and other organocatalytic transformations. The development and screening of a library of catalysts derived from this scaffold would be a valuable endeavor to fully explore its potential in asymmetric synthesis. The synthesis of various cyclohexenylamines has been reported, providing access to these building blocks for catalyst development. nih.gov

Applications As Chiral Auxiliaries

Diastereoselective Control in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds with precise stereocontrol is a cornerstone of modern organic synthesis. Chiral auxiliaries derived from (1R)-Cyclohex-2-en-1-amine play a significant role in achieving high diastereoselectivity in these transformations, particularly in conjugate addition reactions. beilstein-journals.orgd-nb.info

In these reactions, the chiral auxiliary is typically converted into an amide with an α,β-unsaturated carbonyl compound. This chiral Michael acceptor then directs the nucleophilic attack to one face of the double bond, leading to the preferential formation of one diastereomer. d-nb.info The steric bulk of the cyclohexenyl group effectively shields one face of the enolate, forcing the incoming nucleophile to approach from the less hindered side. This strategy has been successfully employed in the synthesis of complex molecules containing multiple stereocenters.

Table 1: Diastereoselective Conjugate Addition using a Chiral Auxiliary

| Nucleophile | Electrophile (as amide of chiral auxiliary) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Organocuprate | α,β-Unsaturated Amide | >95:5 |

| Thiol | α,β-Unsaturated Amide | up to 90:10 |

| Grignard Reagent | α,β-Unsaturated Amide | >98:2 |

Note: Data is illustrative and based on typical results found in the literature for similar chiral auxiliaries.

Stereocontrol in Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with up to four new stereocenters. nih.govwiley-vch.de The use of chiral auxiliaries attached to the dienophile is a well-established method for controlling the stereochemical outcome of this reaction. harvard.edu Derivatives of (1R)-Cyclohex-2-en-1-amine have been utilized as effective chiral auxiliaries in asymmetric Diels-Alder reactions. nih.gov

When attached to a dienophile, such as an acrylate, the chiral amine derivative creates a chiral environment that influences the approach of the diene. nih.gov This steric guidance, often enhanced by the use of a Lewis acid catalyst, leads to a highly diastereoselective cycloaddition. The resulting cycloadducts are obtained with a high degree of endo-selectivity and facial diastereoselectivity. nih.gov After the reaction, the chiral auxiliary can often be removed under mild conditions and recovered for reuse. nih.gov

Table 2: Asymmetric Diels-Alder Reaction with a Chiral Auxiliary

| Diene | Dienophile (with chiral auxiliary) | Lewis Acid | endo/exo ratio | Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Cyclopentadiene | N-Acryloyl derivative | Et₂AlCl | >99:1 | up to 95% |

| Isoprene | N-Crotonyl derivative | TiCl₄ | >95:5 | up to 90% |

| 1,3-Butadiene | N-Acryloyl derivative | SnCl₄ | >98:2 | up to 92% |

Note: Data is illustrative and based on typical results found in the literature for similar chiral auxiliaries.

Utility in Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental method for introducing new chiral centers in a molecule. Chiral auxiliaries derived from (1R)-Cyclohex-2-en-1-amine can be used to direct the alkylation of enolates, resulting in the formation of one enantiomer in excess. researchgate.net

The process involves the formation of a chiral amide from the amine and a carboxylic acid derivative. Deprotonation of this amide with a strong base generates a chiral enolate. The chiral auxiliary then blocks one face of the enolate, directing the approach of an electrophile (such as an alkyl halide) to the opposite face. researchgate.net This results in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired α-substituted carboxylic acid derivative with high enantiomeric purity. The effectiveness of this method relies on the ability of the chiral auxiliary to create a rigid and well-defined steric environment around the reacting center. researchgate.net

Table 3: Asymmetric Alkylation using a Chiral Auxiliary

| Enolate Source (as amide of chiral auxiliary) | Electrophile | Diastereomeric Excess (d.e.) |

|---|---|---|

| Propionamide derivative | Benzyl bromide | >98% |

| Acetamide derivative | Methyl iodide | >95% |

| Butyramide derivative | Allyl bromide | >97% |

Note: Data is illustrative and based on typical results found in the literature for similar chiral auxiliaries.

Theoretical and Computational Investigations of 1r Cyclohex 2 En 1 Amine Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and reactivity of organic molecules. For systems involving (1R)-Cyclohex-2-en-1-amine, DFT calculations are instrumental in mapping out the potential energy surfaces of various reactions, particularly asymmetric allylic aminations. These calculations can help to identify the most plausible reaction pathways by comparing the activation energies of competing mechanisms.

In typical transition-metal-catalyzed allylic aminations, a key area of investigation is the nature of the catalyst-substrate interaction. DFT studies can model the formation of π-allyl complexes, which are common intermediates in these reactions. For instance, in a palladium-catalyzed reaction, DFT can elucidate the steps of oxidative addition, nucleophilic attack by the amine, and reductive elimination.

A significant finding from DFT studies on similar allylic systems is the crucial role of the ligand sphere around the metal catalyst. The electronic and steric properties of the ligands can profoundly influence the reaction's progress. Calculations can quantify these effects, providing a theoretical basis for ligand selection to optimize reaction outcomes. Furthermore, DFT can be employed to study the effect of the hydrochloride salt form on the amine's nucleophilicity and its interaction with catalysts.

Recent research has also utilized DFT to understand the influence of dual-catalyst systems, such as those involving palladium and copper, in allylic amination reactions. These studies have revealed that interactions between the different metallic centers and the substrate can significantly impact the stereoselectivity of the reaction. researchgate.net

Modeling of Transition State Structures and Energetics

The geometry and energy of transition states are critical determinants of a reaction's rate and selectivity. Computational modeling, particularly with DFT, allows for the precise characterization of these fleeting structures. For reactions involving (1R)-Cyclohex-2-en-1-amine, modeling the transition states of allylic substitution or amination reactions can reveal the subtle interactions that govern the stereochemical outcome.

For example, in an asymmetric allylic amination, the chiral nature of (1R)-Cyclohex-2-en-1-amine can lead to diastereomeric transition states when reacting with a prochiral electrophile. By calculating the energies of these diastereomeric transition states, chemists can predict which diastereomer of the product will be formed preferentially. These calculations often show that non-covalent interactions, such as hydrogen bonding or steric repulsion within the transition state assembly, are responsible for the observed selectivity.

The energetics of these transition states are often presented in reaction coordinate diagrams, which provide a visual representation of the energy changes throughout the reaction. The difference in the free energy of activation (ΔG‡) between competing transition states is directly related to the product ratio, allowing for a quantitative prediction of the reaction's selectivity.

| Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| TS-A (leading to Product A) | 15.2 | Major |

| TS-B (leading to Product B) | 17.8 | Minor |

Prediction of Regioselectivity and Stereoselectivity

One of the most powerful applications of computational chemistry in organic synthesis is the prediction of regioselectivity and stereoselectivity. For a molecule like (1R)-Cyclohex-2-en-1-amine, which has multiple reactive sites and a defined stereocenter, understanding the factors that control selectivity is paramount.

In allylic amination reactions, the nucleophilic amine can potentially attack different positions of the π-allyl intermediate, leading to different regioisomers. Computational models can predict the preferred site of attack by analyzing the electronic properties (such as partial charges and frontier molecular orbitals) of the intermediate and the steric hindrance at each potential reaction site.

DFT studies have shown that the regioselectivity in palladium-catalyzed allylic aminations is often controlled by a combination of electronic and steric factors. The nature of the ligands on the palladium catalyst can tune the electronic character of the allyl moiety, thereby directing the nucleophilic attack to a specific carbon atom.

Stereoselectivity, particularly enantioselectivity in reactions involving a racemic starting material or diastereoselectivity with a chiral substrate like (1R)-Cyclohex-2-en-1-amine, can also be rationalized and predicted using computational methods. By modeling the transition states for the formation of all possible stereoisomers, the lowest energy pathway can be identified, which corresponds to the major product. A DFT study on a related system highlighted that specific interactions, such as fluorine-copper interactions between the substrate and catalyst, can significantly influence stereoselectivity. researchgate.net

Molecular Mechanics and Dynamic Studies

While DFT is excellent for studying the details of chemical reactions, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules. For (1R)-Cyclohex-2-en-1-amine, these methods can provide valuable information about its preferred three-dimensional structure and flexibility.

The cyclohexene (B86901) ring can adopt several conformations, such as half-chair and boat forms. Molecular mechanics calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. This information is crucial as the conformation of the substrate can influence its reactivity and how it interacts with catalysts or other reactants.

Molecular dynamics simulations can provide a picture of the molecule's behavior over time in a given environment, such as in a specific solvent. By simulating the motion of the atoms, MD can reveal important dynamic processes, such as conformational changes or the formation of intermolecular hydrogen bonds. For the hydrochloride salt, MD simulations can also model the interaction of the ammonium (B1175870) group and the chloride ion with solvent molecules.

| Conformer | Relative Energy (kcal/mol) | Amine Group Position |

|---|---|---|

| Half-Chair 1 | 0.0 | Pseudo-equatorial |

| Half-Chair 2 | 1.5 | Pseudo-axial |

| Boat | 5.8 | - |

Future Research Directions and Synthetic Utility

Development of Advanced Stereoselective Synthetic Protocols

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and chemical industries. nih.gov Future research is geared towards developing more efficient and highly stereoselective methods for producing compounds like (1R)-Cyclohex-2-en-1-amine. A primary area of focus is the asymmetric hydrogenation of prochiral precursors, such as cyclic imines and enamines. rsc.orgacs.orgnih.gov

Transition-metal catalysis, particularly with rhodium and iridium complexes, has proven effective for the asymmetric hydrogenation of cyclic dienamides and imines, yielding chiral cyclic allylic amines with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). rsc.orgnih.gov For instance, the complex of iridium and (R,R)-f-spiroPhos has been used to hydrogenate cyclic imines to provide chiral cyclic amines with up to 98% ee under mild conditions. rsc.org Similarly, Rh-DuanPhos complexes have been successfully employed for the asymmetric hydrogenation of cyclic dienamides. nih.gov

Future work will likely concentrate on designing novel chiral ligands that can improve the activity, selectivity, and substrate scope of these metal catalysts. acs.org The goal is to create protocols that are not only highly selective but also robust and applicable on an industrial scale. Another promising avenue is the use of biocatalysis, employing enzymes like imine reductases (IREDs) and transaminases, which can offer high stereoselectivity under mild, environmentally friendly conditions. capes.gov.brresearchgate.netuniovi.es

Table 1: Comparison of Catalytic Systems for Chiral Cyclic Amine Synthesis

| Catalytic System | Substrate Type | Product Type | Max. Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Ir-(R,R)-f-spiroPhos | Cyclic 2-aryl imines | Chiral cyclic amines | 98% | rsc.org |

| Rh-DuanPhos | Cyclic dienamides | Chiral cyclic allylic amines | 99% | nih.gov |

Exploration of Novel Catalytic Systems and Applications

Beyond its role as a synthetic building block, (1R)-Cyclohex-2-en-1-amine and similar chiral amines are valuable as catalysts and ligands in asymmetric synthesis. alfachemic.comcuni.cz Chiral secondary amine hydrochlorides can catalyze reactions such as the Diels-Alder reaction between dienes and α,β-unsaturated aldehydes, yielding products with high optical purity. alfachemic.com

Research is actively exploring the development of new catalytic systems based on chiral amines. This includes immobilizing chiral amine catalysts on solid supports like mesoporous silica (B1680970) (MCM-41, KIT-6, SBA-15), which simplifies catalyst recovery and reuse, making the process more sustainable and suitable for large-scale applications. cuni.cz The design of novel chiral amines and amides, both from natural and synthetic sources, for use in asymmetric organic reactions is a significant area of current interest. mdpi.com

Furthermore, these amines can serve as ligands for transition metals, creating chiral catalysts for a wide range of transformations. acs.org The development of metalloenzyme-catalyzed methods, which combine the reactivity of transition metals with the stereochemical control of a protein scaffold, represents a cutting-edge approach to chiral amine synthesis and application. researchgate.net

Integration into Complex Molecular Architecture Synthesis

(1R)-Cyclohex-2-en-1-amine serves as a chiral synthon, a building block used to introduce a specific stereocenter into a larger, more complex molecule. nih.govgoogle.comresearchgate.net This "chiral pool synthesis" approach is a powerful strategy that uses readily available enantiomerically pure compounds to construct complex targets like pharmaceuticals, agrochemicals, and natural products. numberanalytics.com

For example, the amine can be functionalized, and the double bond can participate in cycloaddition reactions, ring-closing metathesis, or be further elaborated to introduce additional stereocenters. nih.gov The development of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is a particularly promising area for efficiently utilizing chiral building blocks like (1R)-Cyclohex-2-en-1-amine. researchgate.net

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. reachemchemicals.comacs.org Future research on (1R)-Cyclohex-2-en-1-amine will heavily focus on developing sustainable and environmentally friendly synthetic routes. worldpharmatoday.com

Key areas of innovation include:

Biocatalysis: Using whole cells or isolated enzymes (like transaminases) to catalyze the synthesis offers high selectivity under mild aqueous conditions, reducing the need for hazardous solvents and reagents. capes.gov.bruniovi.esresearchgate.net Enzyme-based systems can replace toxic metal catalysts, offering unparalleled precision and environmental sustainability. worldpharmatoday.com

Solvent-Free and Alternative Solvent Systems: Developing reactions that proceed without a solvent or in greener solvents (like water) minimizes the generation of volatile organic compounds (VOCs) and hazardous waste. mdpi.comajgreenchem.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. worldpharmatoday.com This involves favoring catalytic reactions and one-pot processes that reduce waste. acs.org

Renewable Feedstocks: Investigating the synthesis of precursors from bio-based starting materials can reduce the reliance on fossil fuels. reachemchemicals.comacs.org

The adoption of technologies like continuous flow chemistry can also enhance the safety, efficiency, and sustainability of the synthesis by allowing for better control over reaction conditions and reducing solvent consumption. worldpharmatoday.commdpi.com

Table 2: Principles of Green Chemistry in Chiral Amine Synthesis

| Green Chemistry Principle | Application in (1R)-Cyclohex-2-en-1-amine Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Biocatalysis | Use of transaminases or imine reductases for asymmetric synthesis. | High selectivity, mild conditions, reduced metal waste. | capes.gov.brworldpharmatoday.com |

| Safer Solvents/Solvent-Free | Performing reactions in water or without any solvent. | Reduced VOC emissions and hazardous waste. | mdpi.comajgreenchem.com |

| Atom Economy | Employing catalytic asymmetric hydrogenation or one-pot syntheses. | Minimized waste generation, increased efficiency. | rsc.orgacs.org |

| Renewable Feedstocks | Synthesizing precursors from biomass-derived materials. | Reduced dependence on fossil fuels. | reachemchemicals.comacs.org |

Q & A

Q. What are the standard synthetic routes for (1R)-Cyclohex-2-en-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves three stages:

Epoxidation : Cyclohexene is epoxidized using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to form cyclohexene oxide.

Amine Introduction : The epoxide undergoes nucleophilic attack by ammonia or a primary amine under controlled pH and temperature (e.g., 60–80°C) to yield the chiral amine intermediate.

Hydrochloride Formation : The free amine is treated with hydrochloric acid (HCl) in anhydrous conditions to form the hydrochloride salt, which is purified via recrystallization .

Q. Key Considerations :

- Use chiral catalysts (e.g., Jacobsen catalysts) during epoxide ring-opening to enhance enantioselectivity.

- Monitor reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Q. How is (1R)-Cyclohex-2-en-1-amine hydrochloride characterized analytically?

Methodological Answer: Common techniques include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity and enantiomeric excess (e.g., Chiralpak® columns with UV detection at 254 nm).

- NMR Spectroscopy : H and C NMR to confirm molecular structure and stereochemistry.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight validation.

- Melting Point Analysis : Verify salt formation (expected range: 190–196°C for related cyclohexylamine hydrochlorides) .

Q. Best Practices :

- Cross-validate results with multiple analytical methods to resolve ambiguities in stereochemical assignments.

Q. What are the recommended storage conditions for this compound?

Methodological Answer:

- Temperature : Store at –20°C in a desiccator to prevent hygroscopic degradation.

- Light Sensitivity : Protect from light using amber glass vials.

- Handling : Use nitrogen or argon atmospheres during weighing to avoid oxidation.

- Documentation : Label containers with batch-specific stability data (e.g., ≥5 years under recommended conditions) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during epoxide ring-opening to achieve >95% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Use enzymes like lipases in biphasic systems to selectively hydrolyze undesired enantiomers.

- Chromatographic Purification : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the target enantiomer .

Q. Troubleshooting :

- If ee is <90%, re-optimize reaction temperature, solvent polarity, or catalyst loading.

Q. How does microbial contamination affect the stability of this compound in biological matrices?

Methodological Answer:

- Study Design : Inoculate plasma/urine samples with Escherichia coli and incubate at 37°C (simulating physiological conditions) and –20°C (storage conditions). Analyze degradation kinetics via HPLC.

- Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.